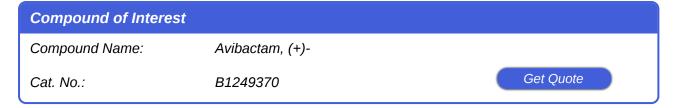


Avibactam's Efficacy Against Class A and Class C β-Lactamases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria.[1][2] Unlike traditional β -lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[3][4] This structure allows it to inhibit a broad spectrum of serine β -lactamases, including clinically significant Ambler Class A and Class C enzymes, which are often responsible for resistance to cornerstone β -lactam antibiotics.[1][2][3][5] Avibactam is currently in clinical use in combination with antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam, effectively restoring their activity against many multidrug-resistant pathogens.[1][2]

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory mechanism of avibactam is distinct from that of "suicide inhibitors" like clavulanic acid. Avibactam acts as a covalent, but reversible, inhibitor.[1][6][7] The process involves two key steps:

• Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of avibactam's five-membered cyclic urea ring. This leads to the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][6]



Deacylation (Recyclization): Unlike other inhibitors where the covalent complex undergoes
hydrolysis or fragmentation, the reaction with avibactam is reversible.[6] The avibactam
molecule can recyclize, leading to the release of the intact, active inhibitor from the enzyme.
[6][7]

This reversible nature means that a single avibactam molecule can inhibit multiple β -lactamase enzymes.[6] The efficiency of inhibition is therefore determined by the rates of both the "on-rate" (acylation, k_2) and the "off-rate" (deacylation, koff).

Caption: Mechanism of reversible covalent inhibition by Avibactam.

Activity Against Class A β-Lactamases

Class A β-lactamases, including common enzymes like TEM-1 and CTX-M-15, as well as the critical Klebsiella pneumoniae carbapenemase (KPC), are primary targets for avibactam. Avibactam demonstrates potent inhibition against these enzymes, characterized by a high efficiency of acylation (k₂/Ki) and a slow deacylation rate, resulting in prolonged enzyme inhibition.[8][9]

Enzyme	Organism of Origin	Туре	k ₂ /K _i (M ⁻¹ S ⁻¹)	k_off (s ⁻¹)	IC ₅₀ (nM)	Referenc e(s)
TEM-1	Escherichi a coli	ESBL	-	0.00075	170	[6][9]
CTX-M-15	Escherichi a coli	ESBL	1.0 x 10 ⁵	0.00029	5	[6][8]
KPC-2	Klebsiella pneumonia e	Carbapene mase	2.16 x 10 ⁴	0.00014	29	[8][10][11]

Note: Kinetic parameters can vary based on experimental conditions.

Mutations within the active site of Class A enzymes can impact avibactam's efficacy. For instance, the D179Y substitution in KPC-2 has been shown to reduce the carbamylation rate by approximately 70,000-fold, leading to resistance to the ceftazidime-avibactam combination.[12]



Similarly, an S130G substitution in KPC-2 can significantly impair inhibition by slowing the acylation step.[10][13]

Activity Against Class C β-Lactamases

Historically, Class C β -lactamases (AmpC) have been difficult to inhibit with traditional β -lactamase inhibitors like clavulanic acid.[2] Avibactam is notable for its potent activity against these enzymes, which are found in pathogens such as Pseudomonas aeruginosa and Enterobacter cloacae.[1][2][7] This represents a major therapeutic advantage, addressing a key mechanism of resistance to cephalosporins.[1][14]

Enzyme	Organism of Origin	Туре	k ₂ /K _i (M ⁻¹ S ⁻¹)	k_off (s ⁻¹)	IC50 (nM)	Referenc e(s)
AmpC	Pseudomo nas aeruginosa	Cephalosp orinase	2.5 x 10 ³	0.0019	-	[8]
P99	Enterobact er cloacae	Cephalosp orinase	1.9 x 10 ³	0.000039	10	[8][9]
DHA-1	Klebsiella pneumonia e	Plasmidic AmpC	-	-	-	[15]
FOX-3	Klebsiella pneumonia e	Plasmidic AmpC	-	-	-	[15]

Note: Avibactam effectively restores ceftazidime susceptibility against strains producing various AmpC enzymes, including plasmid-mediated versions like DHA-1 and FOX-3.[15]

While generally effective, resistance can emerge through mutations. For example, the N346Y substitution in various AmpC enzymes can disrupt a key interaction with the avibactam sulfonate group, conferring resistance.[15]

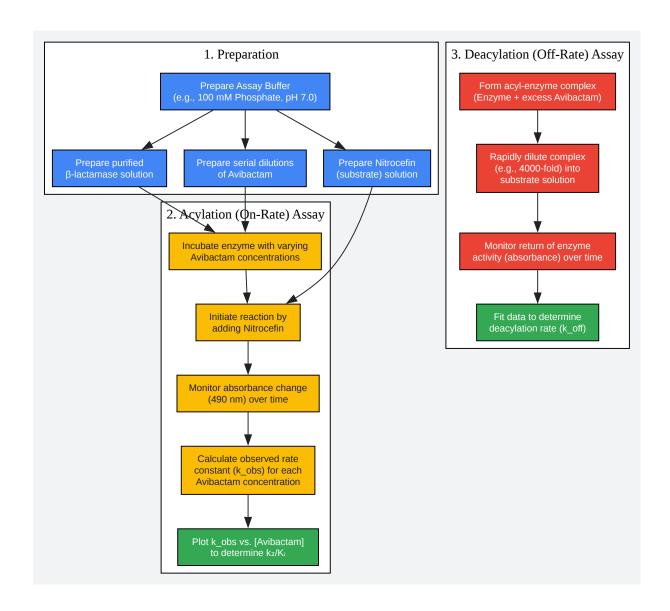
Experimental Protocols



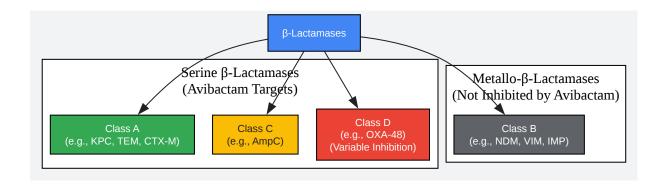
Enzyme Kinetics: Determination of Inhibition Parameters (k₂, K_i, k_off)

This protocol outlines a typical spectrophotometric assay to determine the kinetic parameters of avibactam inhibition.









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